molecular formula C14H22INO2 B13462460 Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Cat. No.: B13462460
M. Wt: 363.23 g/mol
InChI Key: VJVLHVRRADQIPF-UHFFFAOYSA-N
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Description

Tert-butyl 3-({3-iodobicyclo[111]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by iodination and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core, iodinated functional group, and azetidine ring. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H22INO2

Molecular Weight

363.23 g/mol

IUPAC Name

tert-butyl 3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-10(6-16)4-13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3

InChI Key

VJVLHVRRADQIPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)I

Origin of Product

United States

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